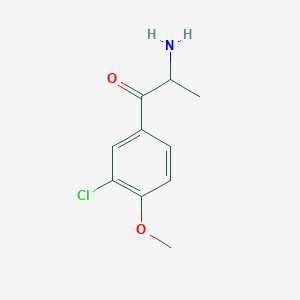

2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one

Description

2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring with 3-chloro and 4-methoxy substituents and an amino group at the second carbon of the ketone chain. The combination of electron-withdrawing (Cl) and electron-donating (OCH₃) groups on the aromatic ring may influence electronic properties, solubility, and receptor interactions.

Properties

CAS No. |

4394-43-8 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-amino-1-(3-chloro-4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C10H12ClNO2/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6H,12H2,1-2H3 |

InChI Key |

NYWUMFFCBQMYHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the ketone group through oxidation or other suitable methods .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between 2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one and related compounds:

Research Findings and Key Differences

Structural and Electronic Effects

- In contrast, analogs like 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride (lacking 4-OCH₃) may exhibit reduced solubility and altered receptor affinity .

- Chain Length: Compared to ethanone derivatives (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone), the propanone backbone in the target compound provides greater conformational flexibility, which could enhance interactions with biological targets .

Pharmacological Potential

- Analogs with nitrogen-rich substituents (e.g., piperazine in Compound 14) are explicitly designed for antiseizure and antinociceptive applications . The target compound’s amino group could similarly engage neurotransmitter systems (e.g., monoamine receptors), though direct evidence is lacking.

- The hydrochloride salt form of 2-Amino-1-(3-chlorophenyl)propan-1-one highlights the importance of salt formation in improving bioavailability, a strategy applicable to the target compound .

Reactivity and Stability

- Brominated analogs (e.g., 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one) serve as reactive intermediates, whereas the amino group in the target compound may confer stability and direct pharmacological activity .

Biological Activity

2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group, a chloro substituent, and a methoxy group on a phenyl ring. This configuration is believed to enhance its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

This data suggests that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it may inhibit the proliferation of cancer cells through apoptotic mechanisms.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| Human glioblastoma U-87 | 15 |

| Triple-negative breast cancer MDA-MB-231 | 25 |

The results demonstrate that the compound shows higher cytotoxicity against glioblastoma cells compared to breast cancer cells, indicating its selective activity .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors critical for microbial survival and cancer cell proliferation. The presence of the methoxy group enhances binding affinity to hydrophobic pockets in proteins, while the chloro substituent may facilitate halogen bonding interactions with target biomolecules .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives based on this compound. For instance, modifications on the phenyl ring have been shown to alter biological activity significantly.

A study by Leung et al. highlighted the synthesis of various derivatives, some of which demonstrated enhanced antibacterial activity compared to the parent compound . Another investigation focused on the antioxidant properties of related structures, revealing that derivatives with similar motifs can scavenge free radicals effectively, further supporting their therapeutic potential .

Q & A

Q. What stability studies are essential under varying pH and temperature?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/Base Stability : Incubate in 0.1N HCl/NaOH (25°C, 24 hr), monitor via HPLC.

- Thermal Stability : Heat at 40–60°C for 72 hr, assess decomposition products (e.g., demethylation via LC-MS).

- Photostability : Expose to UV light (ICH Q1B guidelines), track λ shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.